molecular formula C9H13NO2 B12873941 1-((3AR,6aS)-3-methylenetetrahydro-2H-furo[2,3-b]pyrrol-6(6aH)-yl)ethanone

1-((3AR,6aS)-3-methylenetetrahydro-2H-furo[2,3-b]pyrrol-6(6aH)-yl)ethanone

Cat. No.: B12873941
M. Wt: 167.20 g/mol
InChI Key: UXXLQEFDYHPXNE-BDAKNGLRSA-N
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Description

1-((3AR,6aS)-3-methylenetetrahydro-2H-furo[2,3-b]pyrrol-6(6aH)-yl)ethanone is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of heterocyclic compounds, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3AR,6aS)-3-methylenetetrahydro-2H-furo[2,3-b]pyrrol-6(6aH)-yl)ethanone involves several steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under controlled conditions to form the furo[2,3-b]pyrrole ring system. The reaction conditions typically include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-((3AR,6aS)-3-methylenetetrahydro-2H-furo[2,3-b]pyrrol-6(6aH)-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

1-((3AR,6aS)-3-methylenetetrahydro-2H-furo[2,3-b]pyrrol-6(6aH)-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((3AR,6aS)-3-methylenetetrahydro-2H-furo[2,3-b]pyrrol-6(6aH)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((3AR,6aS)-3-methylenetetrahydro-2H-furo[2,3-b]pyrrol-6(6aH)-yl)ethanone is unique due to its specific molecular structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

1-[(3aR,6aS)-3-methylidene-3a,4,5,6a-tetrahydrofuro[2,3-b]pyrrol-6-yl]ethanone

InChI

InChI=1S/C9H13NO2/c1-6-5-12-9-8(6)3-4-10(9)7(2)11/h8-9H,1,3-5H2,2H3/t8-,9+/m1/s1

InChI Key

UXXLQEFDYHPXNE-BDAKNGLRSA-N

Isomeric SMILES

CC(=O)N1CC[C@H]2[C@@H]1OCC2=C

Canonical SMILES

CC(=O)N1CCC2C1OCC2=C

Origin of Product

United States

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